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Compound of Interest

Compound Name: GSK2636771

Cat. No.: B560116

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals utilizing the selective
PI3Kp inhibitor, GSK2636771, in murine models. The focus is on understanding and managing
the potential side effect of hyperglycemia.

Frequently Asked Questions (FAQSs)

Q1: What is GSK2636771 and what is its mechanism of action?

GSK2636771 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3K[3)
isoform.[1][2][3] The PI3K/AKT signaling pathway is crucial for numerous cellular processes,
including cell growth, proliferation, survival, and metabolism.[4][5][6] In many cancers, this
pathway is hyperactivated. GSK2636771 selectively targets the p110f catalytic subunit of
PI3K, aiming to inhibit downstream signaling, particularly in tumors with loss of the tumor
suppressor PTEN.[3]

Q2: Is hyperglycemia a known side effect of GSK2636771 in mice?

Interestingly, preclinical studies in mice have suggested that, unlike pan-PI3K inhibitors, the
selective PI3KP inhibitor GSK2636771 did not significantly elevate blood glucose or insulin
levels.[3] This is in contrast to pan-PI3K inhibitors like buparlisib and alpelisib, which are known
to induce hyperglycemia in mice.[1][7] However, it is important to note that in a first-time-in-
human study, hyperglycemia was reported in 55% of patients receiving GSK2636771, although
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it was predominantly mild in severity. This discrepancy highlights potential differences between
preclinical mouse models and human clinical outcomes.

Q3: Why do some PI3K inhibitors cause hyperglycemia?

The PI3K/AKT pathway is a critical component of insulin signaling.[6][8] Inhibition of PI3K,
particularly the alpha isoform, can interfere with insulin-mediated glucose uptake in peripheral
tissues like skeletal muscle and fat, and can increase glucose production in the liver, leading to
elevated blood glucose levels (hyperglycemia).[4][7] The body may then produce more insulin
to try to compensate, leading to hyperinsulinemia.[1]

Q4: Should I still monitor for hyperglycemia when using GSK2636771 in mice?

Given the clinical findings in humans, it is a prudent measure to monitor blood glucose levels in
mice, especially in long-term studies or when using specific mouse strains that may be more
susceptible to metabolic disturbances. Establishing a baseline blood glucose level before
starting treatment is recommended.

Q5: What are the signs of hyperglycemia in mice?

While mild hyperglycemia may not present obvious clinical signs, more significant elevations in
blood glucose can lead to:

Increased water consumption (polydipsia)

Increased urination (polyuria)

Weight loss despite normal or increased food intake

Lethargy

Troubleshooting Guide

This guide provides a structured approach to identifying and managing unexpected
hyperglycemia in mice treated with GSK2636771.
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Observation

Potential Cause

Recommended Action

Unexpectedly high baseline

blood glucose

Stress-induced hyperglycemia

Acclimatize mice to handling
and the experimental
procedures for at least a week
before starting the study.[9]
Ensure a calm and quiet

environment.

Underlying metabolic condition

in the mouse strain

Review the known metabolic
characteristics of the mouse
strain being used. Consider
using a different, more
metabolically stable strain if

appropriate.

Elevated blood glucose after
GSK2636771 administration

Off-target effects or
unexpected sensitivity of the

mouse model

1. Confirm the dose and
formulation of GSK2636771. 2.
Re-measure blood glucose at
several time points post-
administration to understand
the kinetics. 3. Consider
performing a glucose tolerance
test (GTT) to assess glucose

metabolism more thoroughly.

Confounding factors (e.g., diet,

other medications)

Ensure mice are on a
consistent and appropriate
diet. Review any other
compounds being
administered for potential

effects on glucose metabolism.

Persistently high blood glucose

Significant disruption of

glucose homeostasis

1. Consider dose reduction of
GSK2636771. 2. If
hyperglycemia is severe or
mice show clinical signs,
intervention may be necessary.
Consult with a veterinarian. 3.

Consider treatment with
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metformin or an SGLT2
inhibitor as described in the

protocols below.

Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Mice

Objective: To accurately measure blood glucose levels in mice.

Materials:

Handheld glucometer and corresponding test strips

Lancets or sterile needles (25-27 gauge)

Gauze pads

Restraining device (optional, but recommended for consistency)

70% ethanol
Procedure:

Acclimatization: Handle the mice for several days prior to the experiment to minimize stress-

induced hyperglycemia.[9]

o Restraint: Gently restrain the mouse. Using a restraining device can help ensure consistency
and safety.

 Tail Preparation: Warm the tail gently with a warm, damp cloth to increase blood flow. Clean
the tip of the tail with 70% ethanol and allow it to dry.

» Blood Collection: Using a sterile lancet or needle, make a small prick on the lateral tail vein.
A small drop of blood should form.

e Measurement: Apply the drop of blood to the glucometer test strip and record the reading.
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e Hemostasis: Apply gentle pressure to the tail with a clean gauze pad until bleeding stops.

e Frequency: For routine monitoring, measure blood glucose at baseline (before GSK2636771
administration) and then periodically (e.g., once or twice weekly) at the same time of day.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the ability of mice to clear a glucose load from the bloodstream.

Materials:

Glucose solution (e.g., 20% D-glucose in sterile water)

Oral gavage needle

Syringes

Glucometer and test strips

Procedure:

Fasting: Fast the mice for 6 hours prior to the test. Ensure they have access to water.[10][11]

» Baseline Glucose: Measure and record the baseline blood glucose level (t=0) as described in
Protocol 1.

e Glucose Administration: Administer a 2 g/kg dose of the glucose solution via oral gavage.

o Serial Blood Glucose Measurements: Measure blood glucose at 15, 30, 60, 90, and 120
minutes post-glucose administration.[10][11]

o Data Analysis: Plot the blood glucose levels over time. The area under the curve (AUC) can
be calculated to quantify glucose tolerance.

Protocol 3: Management of Hyperglycemia with
Metformin

Objective: To reduce blood glucose levels in hyperglycemic mice.
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Materials:

e Metformin hydrochloride

 Sterile saline or drinking water

o Oral gavage needle or method for administration in drinking water
Procedure:

o Dosing: Atypical dose of metformin for mice is 150-350 mg/kg body weight, administered
once daily.[3]

e Administration:

o Oral Gavage: Dissolve the appropriate dose of metformin in sterile saline and administer
via oral gavage.

o Drinking Water: Alternatively, metformin can be added to the drinking water. The
concentration should be calculated based on the average daily water consumption of the
mice to achieve the target dose.

» Monitoring: Monitor blood glucose levels daily for the first few days of treatment to assess
the response, then adjust the monitoring frequency as needed.

Protocol 4: Management of Hyperglycemia with an
SGLT2 Inhibitor (Dapagliflozin)

Objective: To reduce blood glucose levels in hyperglycemic mice using an alternative
mechanism to metformin.

Materials:
» Dapagliflozin
» Vehicle for administration (e.g., 1% carboxymethylcellulose with 0.5% Tween 80)[3]

o Oral gavage needle
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Procedure:

e Dosing: A typical dose of dapagliflozin in rodents is 5-10 mg/kg body weight, administered
once daily via oral gavage.[2][3]

o Administration: Prepare the dapagliflozin suspension in the appropriate vehicle and
administer via oral gavage.

¢ Monitoring: Monitor blood glucose levels closely, especially during the initial phase of
treatment, to evaluate efficacy.

Quantitative Data

As preclinical studies with GSK2636771 did not show significant hyperglycemia in mice, the
following tables provide representative data from studies using pan-PI3K inhibitors to illustrate
the potential magnitude of this side effect and the effects of therapeutic interventions.

Table 1. Representative Blood Glucose and Insulin Levels in Mice Treated with a Pan-PI3K
Inhibitor (NVP-BKM120)[7]

. Blood Glucose Plasma Insulin
Baseline Blood
Treatment Group after 2 weeks after 2 weeks
Glucose (mmol/L)
(mmoliL) (ng/mL)
Wild-Type (WT
ype (WT) 7.2+0.2 ~7.5 ~1.0
Vehicle
WT + NVP-BKM120 7.2+0.2 ~18.0 ~7.0
MKR (Insulin
_ _ 10.6 0.5 ~11.0 ~10.0
Resistant) Vehicle
MKR + NVP-BKM120 10.6 £ 0.5 ~25.0 >100.0

Data are presented as mean + SEM. MKR mice are a model of insulin resistance.

Table 2: Effect of Metformin and Dapagliflozin on Alpelisib-Induced Hyperglycemia in Rats[2][3]
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Treatment Group Blood Glucose (relative to vehicle)
Alpelisib (50 mg/kg) Increased
Alpelisib + Dapagliflozin (5 mg/kg) Significantly Reduced
Alpelisib + Dapagliflozin (10 mg/kg) Significantly Reduced
Alpelisib + Metformin (350 mg/kg) + )
Normalized
Dapagliflozin (5 mg/kg)
Alpelisib + Metformin (350 mg/kg) + _
Normalized

Dapagliflozin (10 mg/kg)

Visualizations
Signaling Pathway
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Caption: PI3KP and Insulin Signaling Pathway.

Experimental Workflow
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Caption: Workflow for Managing GSK2636771-Induced Hyperglycemia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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